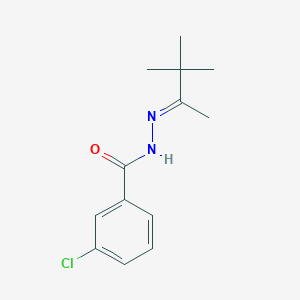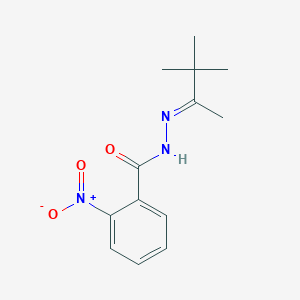![molecular formula C24H24N2O4 B323668 2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B323668.png)
2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide]: is an organic compound with the molecular formula C24H24N2O4. This compound is characterized by the presence of two acetamide groups attached to a 1,2-phenylene core, with each acetamide group further substituted with a 4-methoxyphenyl group. It is a member of the phenylacetamide class of compounds, known for their diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] typically involves the reaction of 1,2-phenylenediamine with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions:
Oxidation: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of bioactive compounds and pharmaceuticals.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of methoxy groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
類似化合物との比較
- N,N’-1,4-phenylenebis[2-(butylamino)acetamide]
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N,N’-1,2-phenylenebis[2-(4-methoxyphenoxy)acetamide]
Comparison: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to N,N’-1,4-phenylenebis[2-(butylamino)acetamide], it has different substituents on the acetamide groups, leading to distinct properties and applications. The presence of methoxy groups in N,N’-1,2-phenylenebis[2-(4-methoxyphenoxy)acetamide] also differentiates it from other similar compounds, affecting its solubility and interaction with biological targets.
特性
分子式 |
C24H24N2O4 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-19-11-7-17(8-12-19)15-23(27)25-21-5-3-4-6-22(21)26-24(28)16-18-9-13-20(30-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
GWGLEXBVPCGWMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-({9-[4-(ethoxycarbonyl)anilino]-9-oxononanoyl}amino)benzoate](/img/structure/B323587.png)
![N'-[1-(3-aminophenyl)ethylidene]-2,4-dichlorobenzohydrazide](/img/structure/B323589.png)






![2-[(1-bromo-2-naphthyl)oxy]-N'-propylideneacetohydrazide](/img/structure/B323601.png)
![N-{6-[(cyclohexylcarbonyl)amino]hexyl}cyclohexanecarboxamide](/img/structure/B323602.png)
![Ethyl 4-({5-[4-(ethoxycarbonyl)anilino]-5-oxopentanoyl}amino)benzoate](/img/structure/B323603.png)
![(4Z)-4-[(4-chloro-3-nitroanilino)methylidene]-2-ethoxycyclohexa-2,5-dien-1-one](/img/structure/B323604.png)

![2-[(1,3-benzodioxol-5-ylmethylene)amino]-N-phenylbenzamide](/img/structure/B323610.png)
